

Tivantinib for MET-Amplified Non-Small-Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tivantinib

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Introduction

Tivantinib (ARQ 197) is an orally administered, selective, small-molecule inhibitor that has been investigated for the treatment of various solid tumors, including non-small-cell lung cancer (NSCLC).[1] Initially reported as a non-ATP competitive inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase, its mechanism of action has been a subject of further investigation.[1][2] The MET pathway, when dysregulated through mechanisms like gene amplification, overexpression, or mutation, plays a crucial role in tumor development, progression, and resistance to other targeted therapies, making it a compelling target in oncology.[3][4] This guide provides an in-depth technical overview of **tivantinib**, focusing on its development for MET-amplified NSCLC, including its proposed mechanism of action, key clinical trial data, and detailed experimental protocols.

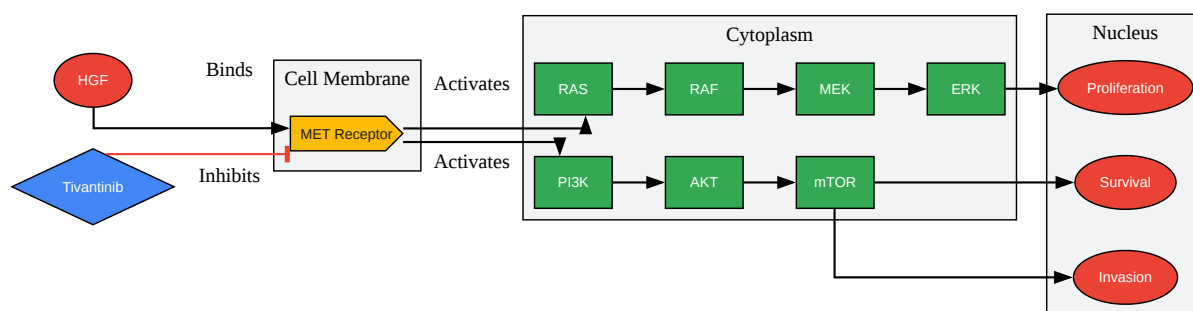
Mechanism of Action

Tivantinib was initially developed as a selective inhibitor of MET, a receptor tyrosine kinase.[3] It was proposed to impede both constitutive and hepatocyte growth factor (HGF)-induced MET phosphorylation by stabilizing the receptor in its inactive conformation, thereby reducing downstream signaling.[3] This inhibition was expected to lead to a reduction in tumor cell proliferation, invasion, and metastasis, and the induction of apoptosis.[3] The drug binds to the MET kinase domain in a novel, ATP-independent manner.[1]

However, subsequent research has suggested a more complex mechanism of action. Studies have shown that **tivantinib**'s antitumor activity may be independent of MET inhibition.[2] These studies observed that **tivantinib** could inhibit the growth of both MET-addicted and MET-nonaddicted cancer cells with similar potency.[5] Further investigations revealed that **tivantinib** can disrupt microtubule dynamics, leading to a G2/M cell cycle arrest and apoptosis, a mechanism distinct from other MET tyrosine kinase inhibitors which typically induce a G0/G1 arrest.[2][5] It is now thought that **tivantinib** may function as a microtubule depolymerizer.[2][6]

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, activating multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, motility, and invasion. In MET-amplified NSCLC, the overexpression of the MET receptor leads to ligand-independent, constitutive activation of these oncogenic pathways.



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Figure 1: Simplified MET signaling pathway and the inhibitory action of **tivantinib**.

Clinical Development and Efficacy

Tivantinib has been evaluated in several clinical trials for NSCLC, often in combination with EGFR inhibitors like erlotinib. The rationale for this combination is based on the observation that MET activation can be a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors.[3]

Phase III MARQUEE Trial

The MARQUEE (Met inhibitor ARQ 197 plus Erlotinib vs Erlotinib plus placebo in NSCLC) trial was a pivotal Phase III study that enrolled 1,048 patients with advanced nonsquamous NSCLC who had been previously treated with one or two systemic regimens.[7][8] Patients were randomized to receive either **tivantinib** (360 mg twice daily) plus erlotinib (150 mg daily) or placebo plus erlotinib.[7]

The trial was ultimately discontinued for futility as it did not meet its primary endpoint of improving overall survival (OS) in the intent-to-treat population.[7] However, a statistically significant improvement in progression-free survival (PFS) was observed in the **tivantinib** arm. [7]

Endpoint	Tivantinib + Erlotinib	Placebo + Erlotinib	Hazard Ratio (95% CI)	p-value
Median Overall Survival	8.5 months	7.8 months	0.98 (0.84 - 1.15)	0.81[7]
Median Progression-Free Survival	3.6 months	1.9 months	0.74 (0.62 - 0.89)	< 0.001[7]

Table 1: Key Efficacy Outcomes from the MARQUEE Trial (Intent-to-Treat Population).[7]

Exploratory subgroup analyses suggested a potential OS benefit in patients with high MET expression.[7] Another exploratory analysis of the MARQUEE study focused on a subgroup of 109 patients with EGFR-mutant NSCLC. In this population, the combination of **tivantinib** and erlotinib showed improved efficacy compared to erlotinib alone.[9]

Endpoint (EGFR-Mutant Subgroup)	Tivantinib + Erlotinib (n=56)	Placebo + Erlotinib (n=53)	Hazard Ratio (95% CI)
Median Progression-Free Survival	13.0 months	7.5 months	0.49 (0.31 - 0.77)[9]
Median Overall Survival	25.5 months	20.3 months	0.68 (0.43 - 1.08)[9]

Table 2: Efficacy Outcomes in the EGFR-Mutant Subgroup of the MARQUEE Trial.[9]

Phase II ATTENTION Trial

The ATTENTION trial was another significant study that evaluated **tivantinib** in combination with erlotinib. While the primary endpoint of overall survival was not met with statistical significance in the intent-to-treat population, there was a numerical trend favoring the **tivantinib** combination.[10]

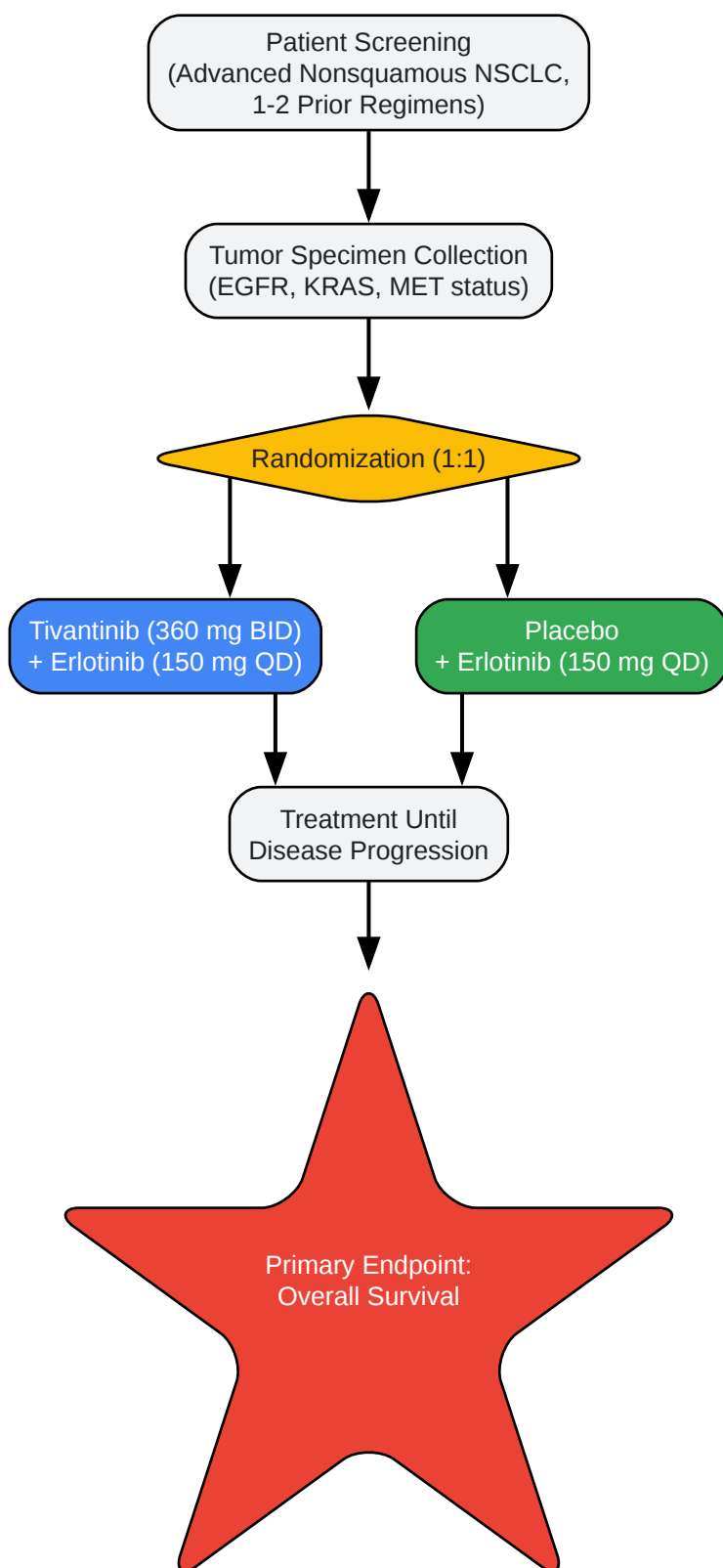
Endpoint	Tivantinib + Erlotinib	Erlotinib Alone	Hazard Ratio	p-value
Median Overall Survival	12.9 months	11.2 months	0.89	0.4[10]

Table 3: Overall Survival in the ATTENTION Trial.[10]

Experimental Protocols

Patient Selection and Trial Design (MARQUEE Trial)

The MARQUEE trial employed a robust design to evaluate the efficacy and safety of **tivantinib**.



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Figure 2: Workflow of the Phase III MARQUEE clinical trial.

Inclusion Criteria:

- Histologically or cytologically confirmed locally advanced or metastatic nonsquamous NSCLC.
- Previous treatment with one or two systemic regimens, including a platinum-based doublet. [\[7\]](#)
- Availability of a tumor specimen for biomarker analysis. [\[7\]](#)

Exclusion Criteria:

- Prior treatment with a MET inhibitor or an EGFR inhibitor (for the ATTENTION trial, prior EGFR TKI was allowed). [\[3\]](#)[\[10\]](#)

Treatment:

- Patients in the experimental arm received **tivantinib** 360 mg orally twice daily in combination with erlotinib 150 mg orally once daily. [\[7\]](#)
- Patients in the control arm received a matching placebo plus erlotinib 150 mg orally once daily. [\[7\]](#)

MET Amplification Detection

The determination of MET amplification is crucial for identifying patients who may benefit from MET-targeted therapies. Fluorescence in situ hybridization (FISH) is considered the gold standard for this assessment. [\[11\]](#)

Protocol for MET FISH:

- Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Pre-treatment: Slides are treated with a pre-treatment solution to unmask the target DNA.
- Probe Hybridization: A dual-color FISH probe set is applied, containing a probe for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).

- Hybridization: The slides are incubated to allow the probes to bind to the target DNA.
- Washing: Post-hybridization washes are performed to remove unbound probes.
- Counterstaining: The slides are counterstained with DAPI to visualize the cell nuclei.
- Analysis: The slides are analyzed under a fluorescence microscope. The number of MET and CEP7 signals per cell is counted in a predefined number of tumor cells.
- Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥ 2.0 or a high MET gene copy number (e.g., ≥ 6 copies per cell).[\[12\]](#)

Next-generation sequencing (NGS) is also increasingly used to detect MET amplification, offering the advantage of simultaneously assessing multiple genomic alterations.[\[13\]](#) However, standardized protocols and interpretation criteria for MET amplification by NGS are still evolving.[\[14\]](#)

Safety and Tolerability

In clinical trials, the combination of **tivantinib** and erlotinib was generally manageable. Common adverse events included diarrhea, rash, and asthenia.[\[9\]](#) Hematologic toxicities, particularly neutropenia and febrile neutropenia, were more frequently observed in the **tivantinib** plus erlotinib arm compared to the placebo plus erlotinib arm.[\[9\]](#) In some studies, dose reductions of **tivantinib** were necessary to manage side effects like neutropenia.[\[10\]](#)

Conclusion

Tivantinib has had a complex development history in the context of MET-amplified NSCLC. While the large Phase III MARQUEE trial did not demonstrate an overall survival benefit in the broad population of previously treated nonsquamous NSCLC, it did show a significant improvement in progression-free survival.[\[7\]](#) Furthermore, exploratory analyses have suggested potential efficacy in specific patient subgroups, such as those with high MET expression or EGFR mutations.[\[7\]](#)[\[9\]](#)

The discovery of **tivantinib**'s alternative mechanism of action as a microtubule disruptor has added another layer of complexity to its clinical development.[\[2\]](#)[\[5\]](#) This dual mechanism may have implications for its antitumor activity and could inform the design of future clinical trials.

For drug development professionals, the story of **tivantinib** underscores the importance of a deep understanding of a drug's mechanism of action and the necessity of robust biomarker strategies to identify the patient populations most likely to benefit from a given therapy. Further research is warranted to clarify the precise role of **tivantinib** and to optimize its use in the treatment of NSCLC.

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- To cite this document: BenchChem. [Tivantinib for MET-Amplified Non-Small-Cell Lung Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684700#tivantinib-for-met-amplified-non-small-cell-lung-cancer]

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